2-Oxa-5-azabicyclo[4.2.0]octane
Description
Significance of Bicyclic Heterocyclic Systems in Contemporary Chemical Synthesis
Bicyclic heterocyclic systems are scaffolds of immense importance in medicinal chemistry and drug discovery. nih.govresearchgate.net Their rigid frameworks allow for the precise spatial orientation of functional groups, a critical factor in designing molecules that can interact with high specificity with biological targets such as enzymes and receptors. This structural pre-organization minimizes the entropic penalty upon binding, often leading to enhanced potency and selectivity. It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic fragment, underscoring their central role in drug design. nih.gov
The applications of these systems extend beyond pharmaceuticals to agrochemicals and material science. openaccessjournals.comijpsr.com The inherent stability and defined stereochemistry of bicyclic structures make them valuable building blocks in the synthesis of complex natural products and novel materials with tailored electronic and physical properties. Advances in synthetic methodologies, including metal-catalyzed cross-coupling reactions, have further expanded the accessibility and diversity of functionalized bicyclic heterocycles. nih.gov
Unique Structural Attributes and Conformational Rigidity of the 2-Oxa-5-azabicyclo[4.2.0]octane Core
The this compound core is a distinctive bicyclic heterocycle that features a fused four-membered azetidine (B1206935) ring and a six-membered oxazinane ring. This fusion imparts a significant degree of conformational rigidity to the molecule. grafiati.com The bicyclo[4.2.0]octane framework itself is known for its constrained nature, and the introduction of heteroatoms—oxygen and nitrogen—further influences its geometry and electronic properties.
The presence of the oxygen and nitrogen atoms at positions 2 and 5, respectively, introduces polarity and potential hydrogen bonding sites, which are crucial for molecular recognition processes. The stereochemistry at the bridgehead carbons and any substituents on the rings is fixed, leading to well-defined three-dimensional structures. This conformational restriction is a key attribute that medicinal chemists exploit to design drug candidates with improved pharmacological profiles. For instance, the rigid scaffold can help in locking in a bioactive conformation, thereby reducing off-target effects.
Overview of Advanced Research Trajectories for this compound and Related Bicyclo[4.2.0]octanes
Research involving the this compound scaffold and its analogues is multifaceted, with significant efforts directed towards their synthesis and application in medicinal chemistry. Synthetic strategies often involve photochemical additions and cycloaddition reactions to construct the bicyclic core. rsc.org For example, photochemical addition of nitriles to dihydropyridines has been employed to create substituted 2-azabicyclo[4.2.0]octane derivatives. rsc.org
In the context of medicinal chemistry, derivatives of the related 3,8-diazabicyclo[4.2.0]octane have been investigated as potent nicotinic acetylcholine (B1216132) receptor agonists. researchgate.net These studies highlight the utility of the bicyclo[4.2.0]octane framework in developing ligands for neurological targets. Furthermore, the 2-oxa-5-azabicyclo[2.2.1]heptane, a related bridged system, has been explored as a means to reduce lipophilicity in drug candidates, a desirable property for improving pharmacokinetic profiles. researchgate.net The development of new materials with specific thermal and dielectric properties is another area where bicyclo[4.2.0]octane derivatives are being explored. mdpi.com
Detailed Research Findings
| Compound Class | Research Focus | Key Findings |
| 2-Azabicyclo[4.2.0]octane derivatives | Stereoselective Synthesis | Photochemical addition of acrylonitrile (B1666552) to dihydropyridines yields stereoisomers of cyano-substituted 2-azabicyclo[4.2.0]octanes. rsc.org |
| 3,8-Diazabicyclo[4.2.0]octane ligands | Medicinal Chemistry | Development of potent and selective agonists for nicotinic acetylcholine receptors. researchgate.net |
| 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol | Materials Science | Synthesis of thermally stable materials with potential applications in dielectrics. mdpi.com |
| 2-Oxa-5-azabicyclo[2.2.1]heptane derivatives | Drug Discovery | Used as a carbon-bridged morpholine (B109124) to decrease lipophilicity in drug candidates. researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2-oxa-5-azabicyclo[4.2.0]octane |
InChI |
InChI=1S/C6H11NO/c1-2-6-5(1)7-3-4-8-6/h5-7H,1-4H2 |
InChI Key |
RZBMOQNVOZKAPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1NCCO2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Oxa 5 Azabicyclo 4.2.0 Octane and Its Substituted Derivatives
Strategic Retrosynthetic Approaches to the Bicyclo[4.2.0]octane Core
The design of a synthetic route towards the 2-oxa-5-azabicyclo[4.2.0]octane core begins with retrosynthetic analysis, which involves a systematic deconstruction of the target molecule to identify viable starting materials and key bond formations. A primary disconnection strategy for the bicyclo[4.2.0]octane ring system involves cleaving the four-membered ring, leading back to a six-membered heterocyclic precursor. This approach highlights the importance of cycloaddition reactions as a forward synthetic step.
A common retrosynthetic approach for the broader bicyclo[4.2.0]octane framework, which can be adapted for the 2-oxa-5-aza variant, is the [2+2] cycloaddition. researchgate.netnsf.gov This strategy disconnects the cyclobutane (B1203170) ring to an alkene and another two-carbon unit, such as a ketene (B1206846) or another alkene. For the this compound system specifically, this translates to the disconnection to a dihydropyridine (B1217469) or tetrahydropyridine (B1245486) derivative and a suitable two-carbon component.
Another powerful retrosynthetic strategy involves an 8π/6π-electrocyclization cascade. rsc.org This biomimetic approach is particularly relevant for the synthesis of complex natural products containing the bicyclo[4.2.0]octadiene core. rsc.org The retrosynthesis involves sequential ring-opening of the six- and four-membered rings to a linear tetraene precursor. rsc.org While complex, this strategy can rapidly assemble the core structure with high stereocontrol. rsc.org
Intermolecular and Intramolecular Cycloaddition Reactions in Scaffold Construction
Cycloaddition reactions are among the most powerful tools for the construction of the bicyclo[4.2.0]octane ring system due to their ability to form multiple carbon-carbon bonds in a single step with high regio- and stereoselectivity.
Photochemical [2+2] Cycloadditions (e.g., involving 1,4-Dihydropyridines and Alkenes)
Photochemical [2+2] cycloadditions represent a direct and efficient method for the synthesis of the 2-azabicyclo[4.2.0]octane skeleton. rsc.org This reaction typically involves the irradiation of a mixture of an alkene and a suitable enone or a related chromophore. wikipedia.org In the context of the this compound system, derivatives of 1,4-dihydropyridines can serve as the six-membered ring precursor.
The photochemical addition of acrylonitrile (B1666552) to 1,4-dihydropyridines, for instance, has been shown to produce substituted 2-azabicyclo[4.2.0]octanes. rsc.org The reaction proceeds via a triplet diradical intermediate, formed after photoexcitation of the dihydropyridine and subsequent reaction with the alkene. rsc.orgwikipedia.org A recent patent describes a visible-light-promoted intermolecular [2+2] cycloaddition between various 1,4-dihydropyridines and alkenes, catalyzed by a photosensitizer, to yield a range of polysubstituted 2-azabicyclo[4.2.0]octane compounds with good yields (56-99%) and high stereoselectivity. google.com This method is noted for its mild reaction conditions and high atom economy. google.com
The stereochemical outcome of these photocycloadditions can often be controlled. For example, the photochemical addition of acrylonitrile to specific 1,4-dihydropyridines followed by catalytic hydrogenation has yielded trans-8- and trans-7-cyano-cis-2-azabicyclo[4.2.0]octane-6-carboxylates. rsc.org
Transition Metal-Catalyzed Cycloadditions (e.g., [6π + 2π] Cycloaddition, 1,3-Dipolar Cycloaddition)
Transition metal catalysis offers a versatile platform for cycloaddition reactions, often providing access to products with high selectivity under mild conditions.
[6π + 2π] Cycloaddition: While not directly reported for this compound, cobalt-catalyzed [6π + 2π] cycloaddition reactions are a powerful method for constructing related bicyclic systems like 9-azabicyclo[4.2.1]nona-2,4,7-trienes. nih.govacs.orgmdpi.com These reactions typically involve the cycloaddition of an azepine derivative with an alkyne, catalyzed by a cobalt complex. nih.gov This methodology could potentially be adapted for the synthesis of the bicyclo[4.2.0]octane core by using appropriate cycloheptatriene (B165957) or azepine precursors.
1,3-Dipolar Cycloaddition: Intramolecular 1,3-dipolar cycloadditions are a key strategy for the synthesis of various fused heterocyclic systems. For example, the synthesis of novel 2-aza-7-oxabicyclo[3.3.0]octane derivatives, which are neurokinin-1 receptor antagonists, has been achieved stereoselectively using an intramolecular 1,3-dipolar cycloaddition as the key step. nih.gov This methodology often involves the generation of a nitrone in situ, which then undergoes cycloaddition with a tethered alkene. smolecule.comrsc.org While this example leads to a bicyclo[3.3.0] system, the principle can be extended to the synthesis of the bicyclo[4.2.0] framework by designing appropriate precursors with the correct tether length.
[2+2] Ketene Cycloaddition Strategies
The [2+2] cycloaddition of ketenes with alkenes is a well-established and powerful method for the synthesis of cyclobutanones, which are versatile intermediates for the construction of bicyclo[4.2.0]octane systems. researchgate.netnsf.govacgpubs.orgbenthamdirect.comnih.govelsevierpure.comacgpubs.org This strategy has been successfully applied in the total synthesis of complex natural products. nih.govelsevierpure.com
A notable application of this methodology is in the synthesis of the bicyclo[4.2.0]octane core of kingianins. researchgate.netacgpubs.orgbenthamdirect.comacgpubs.org Researchers have utilized the [2+2] cycloaddition of a chloro piperonyl ketene, generated in situ from the corresponding acyl chloride, with 1,3-cyclohexadiene. acgpubs.org The reaction conditions, particularly the solvent, were found to significantly influence the yield of the resulting bicyclic cyclobutanone. acgpubs.org This approach offers a direct route to functionalized bicyclo[4.2.0]octane precursors. researchgate.netacgpubs.orgbenthamdirect.comacgpubs.org
Stereoselective and Enantioselective Synthesis of this compound
The control of stereochemistry is paramount in the synthesis of biologically active molecules. Several strategies have been developed for the stereoselective and enantioselective synthesis of the this compound core and its analogues.
Enantioselective synthesis of related bicyclo[4.2.0]octanes has been achieved through various methods, including enantioselective isomerization coupled with a stereoselective [2+2] cycloaddition. nsf.govnih.gov This approach has been used to access a variety of bicyclo[4.2.0]octane scaffolds. nsf.govnih.gov Furthermore, visible-light-mediated photocatalytic [2+2] cycloadditions have been shown to proceed with high stereoselectivity in the synthesis of 2-azabicyclo[4.2.0]octane derivatives. google.com
The stereochemical outcome of photochemical additions can also be influenced by the starting materials. For instance, using a chiral 1,4-dihydropyridine (B1200194) in the photochemical addition of acrylonitrile led to the formation of chiral 2-azabicyclo[4.2.0]octanes with moderate enantiomeric excess. rsc.org
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a classical and effective strategy for inducing stereoselectivity in chemical reactions. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.
In the context of synthesizing bicyclo[4.2.0]octane systems, chiral auxiliaries have been employed to control the stereochemistry of key bond-forming steps. For example, in the synthesis of a substructure of solanoeclepin A, (R)-phenylglycinol was used as a chiral auxiliary to direct a diastereoselective intramolecular Diels-Alder reaction, which ultimately led to a key intermediate for the bicyclo[4.2.0]octane moiety. researchgate.net
While direct examples for the this compound system are less common in the provided search results, the principle is broadly applicable. For instance, asymmetric synthesis of β-lactams, which are structurally related to the azetidinone ring of the target scaffold, has been achieved using chiral norephedrine-derived oxazolidines as chiral auxiliaries. cdnsciencepub.com This suggests that similar strategies could be developed for the stereoselective synthesis of 2-oxa-5-azabicyclo[4.2.0]octanes. The development of chiral variants of cyclopropanation processes, which can be precursors to bicyclic systems, has also been explored using chiral auxiliaries. acs.org
Asymmetric Catalysis in Bicyclic Systems Formation
The stereocontrolled synthesis of bicyclic scaffolds, such as the this compound core, is a significant challenge in organic chemistry. Asymmetric catalysis offers a powerful solution, enabling the creation of enantiomerically enriched products from simple starting materials. nih.gov The intrinsic reactivity and strained nature of bicyclic alkenes make them excellent substrates for activation by transition-metal complexes, providing a platform for constructing molecules with multiple stereocenters. rsc.org Various catalytic strategies, including the use of chiral Lewis acids and organocatalysts, have been developed to direct the formation of these complex architectures. sigmaaldrich.commdpi.com
Key asymmetric transformations for forming bicyclic systems include cycloaddition reactions, hydrofunctionalizations, and asymmetric ring-opening (ARO) reactions. rsc.org Chiral Lewis acid catalysts, such as chiral oxazaborolidinium ions (COBIs), have proven effective in activating carbonyl compounds for asymmetric reactions like Diels-Alder reactions and cycloadditions. sigmaaldrich.com These catalysts create a specific chiral environment around the reactants, influencing the stereochemical outcome of the reaction. For instance, enantioselective intermolecular [5+2] cycloadditions promoted by a dual catalyst system composed of a chiral primary aminothiourea and an achiral thiourea (B124793) have been used to generate 8-oxabicyclo[3.2.1]octane derivatives with high enantioselectivity. nih.gov
Organocatalysis, which uses small organic molecules as catalysts, represents another pillar of asymmetric synthesis. mdpi.com Since the pioneering work on L-proline-catalyzed intramolecular aldol (B89426) reactions, numerous organocatalysts have been designed for the stereoselective synthesis of bicyclic ketones. mdpi.com These methods often rely on the formation of chiral enamines or iminium ions as key intermediates to control the facial selectivity of bond formation. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yields and stereoselectivity. mdpi.comnih.gov The development of these catalytic systems is essential for accessing specific stereoisomers of complex molecules like tropane (B1204802) alkaloids, which feature the related 8-azabicyclo[3.2.1]octane core. rsc.org
Table 1: Examples of Asymmetric Catalytic Systems for Bicyclic Ring Formation
| Catalyst System | Reaction Type | Bicyclic Scaffold | Stereoselectivity | Reference |
|---|---|---|---|---|
| Chiral Primary Amine / Achiral Thiourea | Intermolecular [5+2] Cycloaddition | 8-Oxabicyclo[3.2.1]octane | High enantioselectivity | nih.gov |
| Chiral Oxazaborolidinium Ions (COBIs) | Diels-Alder, Cycloadditions | Fused-Ring Bicyclic Ketones | High enantioselectivity | sigmaaldrich.com |
| L-Proline | Intramolecular Aldol Reaction | Bicyclic Diketones | High enantioselectivity | mdpi.com |
| Copper(I) / Chiral Tetrahydrosalen Ligand | Asymmetric Henry Reaction | 2,5-diaminobicyclo[2.2.2]octane precursor | Good stereoselectivity | researchgate.net |
| TpMo(CO)₂ / Brønsted Acid | [5+2] Cycloaddition | Oxa- and Azabicyclo[3.2.1]octenes | Complete retention of enantiopurity | nih.gov |
Functionalization and Derivatization Strategies for the this compound Scaffold
Once the core this compound skeleton is constructed, subsequent functionalization and derivatization are critical for creating structural diversity and developing analogues with specific properties. These strategies involve modifying the heterocyclic rings or introducing a variety of substituents at different positions on the scaffold.
Regioselective Transformations of the Heterocyclic Moieties
Regioselectivity is paramount when modifying the this compound scaffold, which contains multiple potential reaction sites within its fused oxazine (B8389632) and β-lactam rings. Achieving selective transformation of one part of the molecule without affecting the other is a significant synthetic challenge.
One powerful approach involves the use of organometallic complexes to direct reactivity. For example, η³-pyranyl- and η³-pyridinylmolybdenum complexes can serve as "enantiomeric scaffolding" that participates in regio- and stereocontrolled cycloadditions. nih.gov Following the cycloaddition, a crucial demetalation step allows for further regioselective functionalization of the resulting bicyclic adduct. nih.gov This strategy provides a handle to selectively manipulate the molecule's periphery while the core scaffold remains intact.
Another key transformation is the selective opening of one of the rings. The β-lactam ring, a defining feature of this scaffold, can undergo ring-opening reactions under specific conditions. For instance, in the related 8-cyano-2-azabicyclo[4.2.0]octane system, the cyclobutane portion of the β-lactam was observed to open under acidic or basic conditions to yield tetrahydropyridine or piperidine (B6355638) derivatives, respectively. rsc.org This type of transformation fundamentally alters the bicyclic structure, providing access to different classes of heterocyclic compounds. The stability of the N-alkoxycarbonyl group is often exploited in these systems, as it can stabilize the bicyclic structure against unwanted air oxidation while also serving as a protecting group that can be removed or modified in later synthetic steps. clockss.org
Table 2: Regioselective Reactions on Bicyclic Scaffolds
| Reaction Type | Reagents | Resulting Transformation | Scaffold | Reference |
|---|---|---|---|---|
| Ring Opening | Acid or Base | Cyclobutane ring cleavage | 8-Cyano-2-azabicyclo[4.2.0]octane | rsc.org |
| Demetalation | Oxidative conditions | Removal of metal to allow functionalization | Oxa- and Azabicyclo[3.2.1]octenes | nih.gov |
| Isomerization | Thermal or Acidic | Rearrangement of oxaazabicyclo[4.2.0]hexene | 2-Azabicyclo[2.2.0]hex-5-ene | clockss.org |
Introduction of Diverse Substituents for Scaffold Diversification
The introduction of a wide array of substituents onto the this compound framework is essential for diversifying the scaffold, for instance, in the search for new biologically active compounds. The synthesis of this scaffold often begins with precursors that already contain functional groups that can be elaborated upon.
A common strategy is the [2+2] cycloaddition reaction, such as the Staudinger synthesis, which forms the β-lactam ring. The choice of reactants for this cycloaddition directly determines the initial substitution pattern. For example, the cycloaddition of azidoacetyl chloride to a cinnamylidene Schiff base derived from ethyl 2-amino-3,3-diethoxypropionate yields a cis-3-azido-4-styryl β-lactam. cdnsciencepub.com The azido (B1232118) group is a versatile functional handle that can be reduced to an amine and subsequently acylated, while the styryl group can be modified by reactions such as ozonolysis. cdnsciencepub.com This allows for the introduction of diverse side chains at both the N1 and C4 positions of the resulting O-2-isocephem structure.
Photochemical methods also provide a route to substituted scaffolds. The photochemical addition of acrylonitrile to 1,4-dihydropyridines, followed by catalytic hydrogenation, has been used to produce various cyano-substituted 2-azabicyclo[4.2.0]octane-6-carboxylates. rsc.org The cyano group can then be hydrolyzed or reduced to introduce further diversity. Furthermore, using chiral 1,4-dihydropyridines in such reactions can lead to the formation of enantiomerically enriched products. rsc.org These examples demonstrate that a combination of cycloaddition strategies and post-synthesis modifications of existing functional groups allows for the systematic diversification of the this compound scaffold.
Table 3: Methods for Introducing Substituents on Azabicyclic Scaffolds
| Method | Reactants | Introduced Substituent/Group | Position of Substitution | Reference |
|---|---|---|---|---|
| [2+2] Cycloaddition (Staudinger) | Azidoacetyl chloride, Schiff base | Azido, Styryl | C3, C4 of β-lactam | cdnsciencepub.com |
| Photochemical Addition | Acrylonitrile, 1,4-Dihydropyridine | Cyano | C7 or C8 | rsc.org |
| Ozonolysis / Reduction | O₃, then NaBH₄ | Hydroxyl (from styryl group) | C4 side chain | cdnsciencepub.com |
| Azide Reduction / Acylation | H₂/Pd-C, then Phenoxyacetic acid | Phenoxyacetamido | C7 | cdnsciencepub.com |
Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 2 Oxa 5 Azabicyclo 4.2.0 Octane
Ring-Opening and Ring-Expansion Reactions of the Fused Bicyclic System
The fused bicyclic structure of 2-oxa-5-azabicyclo[4.2.0]octane is susceptible to ring-opening and ring-expansion reactions, often driven by the release of strain in the four-membered ring. These reactions can be initiated under various conditions, including acidic or basic environments, and through thermal or photochemical methods. rsc.orgacs.org
For instance, the cyclobutane (B1203170) ring of certain 8-cyano-2-azabicyclo[4.2.0]octane derivatives has been observed to open under basic or acidic conditions. rsc.org This reactivity highlights the influence of substituents on the stability and reaction pathways of the bicyclic system. Similarly, the inherent ring strain in oxetanes, a structural component of the this compound system, facilitates their opening with nucleophiles. acs.org
Ring-expansion reactions have also been documented, providing pathways to larger heterocyclic systems. us.esbeilstein-journals.orgresearchgate.net These transformations often proceed through radical intermediates, where an initial homolytic cleavage of a C-C bond in the bicyclic system is followed by a ring-closing step to form a more stable, expanded ring structure. us.es The regioselectivity of these rearrangements is a key aspect, dictating the final structure of the product.
Transformations Involving the Endocyclic Ether and Amine Functionalities
The endocyclic ether and amine functionalities within the this compound core are key sites for chemical modification. These groups can undergo a range of reactions, including oxidation, reduction, and substitution, allowing for the introduction of diverse functional groups and the synthesis of more complex molecules.
Mechanistic Investigations of Pericyclic Reactions and Rearrangements
Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a significant class of transformations for bicyclic systems like this compound. msu.edu These reactions are often characterized by their high stereospecificity and are relatively unaffected by changes in solvent or the presence of radical initiators or scavengers. msu.edu
Thermal and photochemical [2+2] cycloadditions are particularly relevant for the synthesis and modification of the bicyclo[4.2.0]octane framework. acs.orgnih.gov Mechanistic studies suggest that some of these reactions proceed through a stepwise mechanism involving a biradical intermediate. nih.gov The stereochemical outcome of these reactions is a key area of investigation, with the potential to generate specific diastereoisomers. acs.org
The inherent strain in the four-membered ring of the this compound system is a primary driver of its reactivity. acs.org This strain facilitates ring-opening reactions when treated with nucleophiles, as well as rearrangements and ring expansions. acs.org The relief of this ring strain provides the thermodynamic driving force for many of the observed transformations.
The electrophilic and nucleophilic character of this compound and its derivatives dictates their interactions with various reagents. The presence of heteroatoms and functional groups can create sites susceptible to either electrophilic or nucleophilic attack. For instance, derivatives can undergo nucleophilic substitution reactions. smolecule.com The reactivity can be influenced by the specific substituents present on the bicyclic core.
Chemo-, Regio-, and Stereoselectivity in Synthesized and Functionalized this compound Derivatives
The synthesis and functionalization of this compound derivatives often exhibit high degrees of chemo-, regio-, and stereoselectivity. acs.orgacs.orgnih.govnih.gov This control is crucial for the preparation of specific isomers with desired biological activities or chemical properties.
For example, photochemical [2+2] cycloaddition reactions have been shown to proceed with high regioselectivity and diastereoselectivity. acs.org Similarly, thermal intramolecular [2+2] cycloadditions of allenes can lead to the formation of bicyclo[4.2.0]oct-5-ene derivatives with high regio- and stereoselectivity. nih.gov The choice of catalyst and reaction conditions plays a significant role in determining the selectivity of these transformations. nih.gov
Controlled Degradation and Stability Studies under Defined Chemical Conditions
The stability of this compound derivatives under various chemical conditions is an important consideration for their synthesis, storage, and application. Studies have shown that the stability of related oxetane-containing compounds can vary with pH. acs.org For instance, some oxetane (B1205548) derivatives have been found to be stable over a pH range of 1 to 10, with half-lives of several days at room temperature. acs.org The degradation pathways of these compounds can involve hydrolysis or other chemical transformations, and understanding these processes is essential for their practical use. nih.gov
Theoretical and Computational Investigations of 2 Oxa 5 Azabicyclo 4.2.0 Octane
Conformational Analysis and Energy Landscape Mapping
The conformational flexibility of the 2-oxa-5-azabicyclo[4.2.0]octane ring system is a key determinant of its chemical behavior. Computational methods, particularly density functional theory (DFT), are employed to map the potential energy surface and identify stable conformers. The fusion of the six-membered morpholine-like ring and the four-membered azetidine-like ring introduces significant ring strain, which dictates the accessible conformations.
The relative energies of different conformers are influenced by torsional strain, bond angle distortion, and transannular interactions. The nitrogen atom's ability to undergo pyramidal inversion can also contribute to the conformational landscape, leading to different N-substituted isomers. For instance, in related bicyclo[4.2.0]octane systems, the fusion of the rings can result in various stereoisomers, and computational studies help in predicting the most stable arrangements.
Electronic Structure and Bonding Characteristics of the Bicyclic System
The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and the electronic excitation properties of the compound. For instance, in similar bicyclic systems, the nature of the substituents can significantly alter the electronic properties and reactivity. researchgate.net
Table 1: Calculated Electronic Properties of Bicyclic Heterocycles Note: This table presents representative data for analogous bicyclic systems to illustrate the types of properties calculated. Data for the specific parent compound this compound may vary.
| Property | Value | Method |
|---|---|---|
| HOMO Energy | -6.5 eV | DFT/B3LYP |
| LUMO Energy | 1.2 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP |
Quantum Chemical Calculations of Reaction Pathways and Transition States
Computational chemistry plays a vital role in mapping the reaction pathways involving this compound. nrel.gov This includes studying its synthesis, typically through cycloaddition reactions, and its subsequent transformations. researchgate.netsci-hub.se For example, the formation of the bicyclo[4.2.0]octane core can be achieved through [2+2] photocycloadditions or intramolecular cyclizations. sci-hub.seescholarship.org
Quantum chemical calculations can model the transition states of these reactions, providing activation energies and reaction rates. nrel.gov This information is crucial for optimizing reaction conditions and predicting the feasibility of a particular synthetic route. For instance, DFT calculations have been used to study the mechanism of rhodium-catalyzed reactions involving similar heterocyclic frameworks, revealing the energies of intermediates and transition states. researchgate.net
Computational Prediction of Structural and Stereochemical Preferences
The stereochemistry of the this compound system is complex due to the presence of multiple chiral centers at the ring fusion. Computational models are employed to predict the preferred stereoisomers and their relative stabilities. umich.edu These predictions are essential for designing stereoselective syntheses.
Methods like DFT can accurately calculate the energies of different diastereomers and enantiomers, helping to rationalize experimentally observed stereoselectivities. researchgate.net For example, in the synthesis of related diazabicyclo[4.2.0]octanes, computational studies have been used to understand the factors controlling the stereochemical outcome of the reactions. researchgate.net
Structure-Activity Relationship (SAR) Studies through Molecular Modeling (Non-Clinical Focus)
While avoiding clinical applications, molecular modeling can be used to explore the structure-activity relationships (SAR) of this compound derivatives in the context of materials science or catalysis. nih.govdrugdesign.org By systematically modifying the substituents on the bicyclic core and calculating their electronic and steric properties, it is possible to build predictive SAR models. bas.bgresearchgate.net
These models can guide the design of new derivatives with desired properties, such as enhanced catalytic activity or specific binding affinities for materials applications. For instance, SAR studies on related diazabicyclo[4.2.0]octane derivatives have revealed how different substituents influence their interaction with specific targets. researchgate.net This approach allows for the rational design of new compounds, saving time and resources in experimental synthesis. nih.gov
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation
Elucidation of Complex Stereochemistry via Multi-dimensional NMR Spectroscopy (e.g., NOESY)
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the intricate stereochemistry of 2-oxa-5-azabicyclo[4.2.0]octane systems. The fused cyclobutane (B1203170) and piperidine (B6355638) rings create a rigid, constrained structure with multiple stereocenters, making the precise assignment of relative and, in some cases, absolute configuration a significant challenge that is addressed by various NMR experiments.
Two-dimensional techniques such as Correlation Spectroscopy (COSY) are fundamental in establishing proton-proton (¹H-¹H) coupling networks, which helps in assigning signals to specific protons within the bicyclic scaffold. longdom.org More advanced experiments are required to define the spatial arrangement of atoms. Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Nuclear Overhauser Effect Spectroscopy (ROESY) are particularly crucial. acs.org These experiments detect through-space correlations between protons that are in close proximity, which allows for the determination of the relative stereochemistry at the ring junctions. For instance, a NOESY cross-peak between protons on the two different rings can confirm a cis-fused ring geometry, a common feature in photochemically synthesized 2-azabicyclo[4.2.0]octane derivatives. rsc.org
In the analysis of complex derivatives, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (COSY, HSQC, HMBC, NOESY) is often employed to unambiguously assign all signals and confirm the structure. researchgate.net For example, in related bicyclo[4.2.1]nona-2,4-diene systems, 2D NOESY spectra were used to definitively assign the syn- and anti-stereoisomers by observing specific cross-correlations between bridgehead protons and substituents. acs.org This approach is directly applicable to substituted 2-oxa-5-azabicyclo[4.2.0]octanes to differentiate between various possible diastereomers.
| NMR Experiment | Type of Information Provided | Application to this compound |
|---|---|---|
| ¹H NMR | Chemical shifts and coupling constants (J-values) of protons. | Provides initial information on the electronic environment and dihedral angles between adjacent protons. |
| ¹³C NMR | Chemical shifts of carbon atoms. | Identifies the carbon skeleton and the presence of key functional groups. |
| COSY (Correlation Spectroscopy) | Shows correlations between J-coupled protons (through-bond connectivity). | Maps out the spin systems within each ring of the bicyclic structure. longdom.org |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbons. | Assigns specific protons to their corresponding carbon atoms in the scaffold. researchgate.net |
| HMBC (Heteronuclear Multiple Bond Correlation) | Correlates protons and carbons separated by 2-3 bonds. | Helps to piece together the entire molecular structure by connecting different spin systems. researchgate.net |
| NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) | Shows correlations between protons that are close in space (through-space proximity). | Crucial for determining the relative stereochemistry, such as the cis/trans fusion of the rings and the orientation of substituents. acs.org |
Application of X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Analysis
While NMR spectroscopy is powerful for elucidating structure in solution, X-ray crystallography provides the most unambiguous and definitive method for determining the absolute stereochemistry and detailed solid-state conformation of chiral molecules like this compound derivatives. thieme-connect.de This technique is contingent upon the ability to grow a single crystal of sufficient quality.
X-ray diffraction analysis yields a precise three-dimensional map of electron density within the crystal lattice, allowing for the accurate determination of bond lengths, bond angles, and torsional angles. This information is invaluable for confirming the bicyclo[4.2.0]octane framework and characterizing the puckering of both the six-membered piperidine-like ring and the four-membered cyclobutane ring. acs.org
For chiral derivatives synthesized from enantiomerically pure starting materials, X-ray crystallography can confirm the retention or inversion of stereochemistry during the reaction sequence. The absolute configuration is typically determined using anomalous dispersion, often by referencing the known stereochemistry of the starting material or by calculating the Flack parameter. semanticscholar.org For instance, the crystal structure of the related chiral lactone (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate definitively established its absolute configuration and confirmed that the cis-configuration of the precursor's hydroxyl and carboxyl groups was necessary for the intramolecular lactonization to occur. nih.gov A similar analysis of a this compound derivative would provide conclusive proof of its three-dimensional structure.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₇NO₄ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.6402(10) |
| b (Å) | 9.7026(10) |
| c (Å) | 12.2155(12) |
| Calculated Density (g/cm³) | 1.3194 |
| Temperature (K) | 90 |
| Flack Parameter | 0.0(5) |
Mass Spectrometry Techniques for Reaction Monitoring and Product Characterization
Mass spectrometry (MS) is an essential analytical tool for the characterization of this compound compounds, providing vital information on molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is routinely used to confirm the identity of a synthesized product. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically within 5 ppm), HRMS can determine the elemental formula of the molecule, distinguishing it from other potential compounds with the same nominal mass. semanticscholar.orgmdpi.com
Beyond simple characterization, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for monitoring the progress of reactions that form the bicyclic scaffold. researchgate.net For example, visible-light-promoted intermolecular [2+2] cycloaddition reactions to form polysubstituted 2-azabicyclo[4.2.0]octane compounds can be monitored by LC-MS to optimize reaction conditions and yields. google.com
Tandem mass spectrometry (MS/MS) can provide structural information through controlled fragmentation of a selected parent ion. While detailed fragmentation patterns for the parent this compound are not extensively documented, the fragmentation of bicyclic systems is often characterized by specific retro-cycloaddition reactions or ring-opening pathways. aip.org In a complex setting, such as in biological matrices or during process development, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers high sensitivity and selectivity for quantifying specific products by tracking a specific fragmentation transition (parent ion → daughter ion). google.com
| Technique | Primary Use | Information Obtained |
|---|---|---|
| ESI-HRMS | Product Characterization | Precise mass and confirmation of elemental formula (e.g., for [M+H]⁺). semanticscholar.org |
| LC-MS | Reaction Monitoring | Tracks the appearance of product and disappearance of reactants over time. researchgate.net |
| GC-MS | Analysis of Volatile Derivatives | Separation and identification of components in a mixture, provides characteristic fragmentation patterns. nist.gov |
| LC-MS/MS (MRM) | Quantitative Analysis | Highly sensitive and selective quantification of the target compound in complex mixtures. google.com |
Vibrational Spectroscopy for Conformational and Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups and conformational properties of this compound derivatives. IR spectroscopy is particularly effective for identifying characteristic bond vibrations, which serve as a quick diagnostic tool to confirm the presence of key structural motifs.
For derivatives of this compound, specific absorption bands in the IR spectrum can confirm the structure. For example, if the nitrogen atom is part of an amide or carbamate, a strong carbonyl (C=O) stretching band would be expected in the region of 1650-1760 cm⁻¹. The ether linkage (C-O-C) of the oxa-bridge would produce characteristic stretching vibrations, typically in the 1150-1050 cm⁻¹ region.
Furthermore, vibrational spectroscopy can be used for conformational analysis, often aided by computational methods. The vibrational spectra of different conformers of a molecule can exhibit subtle but distinct differences. By comparing experimentally measured spectra with spectra calculated for various low-energy conformations (using methods like Density Functional Theory, DFT), it is possible to identify the predominant conformer in the sample. researchgate.net Studies on related bicyclic β-lactams have used ab initio calculations to assign vibrational frequencies and understand how the strained ring system affects bond characteristics. researchgate.net Such an approach would be highly beneficial for analyzing the conformational preferences of the fused rings in this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amide (Lactam) | C=O stretch | 1650 - 1690 | researchgate.net |
| Carbamate | C=O stretch | 1740 - 1720 | |
| Ether (cyclic) | C-O-C stretch | 1150 - 1050 | |
| Amine | N-H bend | 1650 - 1580 | General IR Tables |
| Alkane | C-H stretch | 2960 - 2850 | mdpi.com |
Exploration of Biological and Pharmacological Relevance of the 2 Oxa 5 Azabicyclo 4.2.0 Octane Scaffold Mechanistic and Pre Clinical in Vitro Focus
Design Principles for Ligands Targeting Specific Biomolecular Interactions
The design of ligands based on bicyclic scaffolds like 2-oxa-5-azabicyclo[4.2.0]octane is rooted in the principle of conformational constraint. By locking the flexible acyclic or monocyclic portions of a known pharmacophore into a rigid bicyclic system, it is possible to reduce the entropic penalty upon binding to a biological target, thereby potentially increasing affinity and selectivity.
Key design principles include:
Scaffold Rigidity : The bicyclo[4.2.0]octane framework provides a conformationally rigid structure. This rigidity is advantageous in drug design as it can pre-organize the key interacting functional groups in a bioactive conformation, leading to higher binding affinity for the target receptor or enzyme. For instance, constraining a flexible piperidine (B6355638) ring into a more rigid aza-bridged bicyclic scaffold has been shown to be beneficial for inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA). acs.org
Three-Dimensional Diversity : The scaffold allows for the precise spatial orientation of substituents. This three-dimensional arrangement is crucial for exploring the binding pockets of complex biological targets like receptors and enzymes. The defined stereochemistry of the scaffold is a critical factor, as seen in related azabicyclo[3.2.1]octane derivatives where the endo vs. exo configuration of substituents dramatically impacts biological activity. acs.org
Bioisosteric Replacement : The oxa-azabicycloalkane motif can serve as a bioisostere for other chemical groups to improve physicochemical properties. For example, replacing a morpholine (B109124) group with a 2-oxa-5-azabicyclo[2.2.1]heptane was used to decrease lipophilicity while maintaining binding to target proteins. researchgate.net Similarly, the oxygen heteroatom in the this compound scaffold is expected to increase aqueous solubility compared to all-carbon or nitrogen-dominant analogs.
Targeting Specific Receptors : The closely related 3,8-diazabicyclo[4.2.0]octane core has been extensively used to design potent agonists for nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netnih.gov The design strategy involves attaching a heteroaryl group (like pyridine) to the bicyclic core to mimic the binding interactions of acetylcholine and other natural ligands. nih.gov These studies suggest that the bicyclo[4.2.0]octane framework is a suitable template for presenting the necessary pharmacophoric elements—a cationic amine and a hydrogen bond acceptor—in the correct spatial orientation for nAChR binding.
In Vitro Enzyme Inhibition and Kinetic Studies of Derivatives
While specific kinetic data for this compound derivatives are not widely reported, the structurally related oxapenam and cepham (B1241629) cores are central to the mechanism of β-lactam antibiotics and their inhibitors. nih.gov These compounds function by inhibiting bacterial cell wall synthesis.
A key example from a related isomeric class is (2R,6R,7R)-Benzhydryl 7-benzamido-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate , which is described as a β-lactam antibacterial agent. biosynth.com Its mechanism of action is presumed to involve the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. biosynth.com The strained β-lactam ring within the bicyclic structure is crucial for its inhibitory activity, as it acylates a serine residue in the active site of the PBP, leading to irreversible enzyme inactivation.
In the broader context of enzyme inhibition by related scaffolds, derivatives of 7-oxo-1,6-diazabicyclo[3.2.1]octane have been shown to be potent inhibitors of β-lactamase enzymes. google.com For these inhibitors, IC50 values (the concentration required to inhibit 50% of enzymatic activity) were determined using spectrophotometric assays with the chromogenic substrate nitrocefin. google.com This highlights the potential of bicyclic structures containing a β-lactam-like core to act as effective enzyme inhibitors.
Receptor Binding Affinities and Selectivity Profiles in Model Systems (e.g., Nicotinic Acetylcholine Receptors, NAAA)
The rigid nature of the bicyclo[4.2.0]octane scaffold makes it an attractive candidate for developing ligands with high affinity and selectivity for various receptors and enzymes.
Nicotinic Acetylcholine Receptors (nAChRs) : Extensive research on the analogous 3,8-diazabicyclo[4.2.0]octane scaffold has demonstrated its utility in creating potent nAChR agonists. researchgate.netnih.gov Derivatives of this diaza-scaffold exhibit picomolar affinity for the human α4β2 nAChR subtype, which is a major therapeutic target for analgesics. researchgate.netnih.gov The binding affinity is typically measured through radioligand binding assays, where the compounds compete with a known radiolabeled ligand like [³H]cytisine for binding to receptors in rat brain membrane preparations. researchgate.netmiami.edu The selectivity for different nAChR subtypes (e.g., α4β2 vs. α3β4) is a critical aspect of their pharmacological profile, as activity at the α3β4 subtype is often associated with undesirable cardiovascular and gastrointestinal side effects. nih.gov Quantitative structure-activity relationship (QSAR) studies on these analogs have shown that electrostatic interactions are a strong driving force for binding affinity. nih.govnih.gov
N-Acylethanolamine Acid Amidase (NAAA) : NAAA is a cysteine hydrolase that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). acs.orgnih.gov Inhibition of NAAA is a promising strategy for treating inflammatory conditions. Studies on various azabicyclo scaffolds have led to the discovery of potent NAAA inhibitors. For example, derivatives of azabicyclo[3.2.1]octane have been identified as highly potent, non-covalent inhibitors of human NAAA, with IC50 values in the low nanomolar range. acs.orgresearchgate.net The inhibitory activity is typically assessed using a fluorogenic human NAAA assay. acs.org While direct evidence for this compound derivatives as NAAA inhibitors is lacking in the reviewed literature, the success of other rigid bicyclic scaffolds suggests this is a viable area for future investigation.
Table 1: Receptor Binding Affinities of Analogous Diazabicyclo[4.2.0]octane Ligands for nAChRs This table presents data for the closely related 3,8-diazabicyclo[4.2.0]octane scaffold to illustrate the potential of the bicyclo[4.2.0]octane core.
| Compound (Substituent) | Target | Binding Affinity (Kᵢ, nM) |
| Analog A (3-pyridyl) | hα4β2 nAChR | 0.05 |
| Analog B (5-pyrimidinyl) | hα4β2 nAChR | 0.12 |
| Analog C (3-pyridyl, N-methyl) | hα4β2 nAChR | 0.03 |
Source: Data derived from studies on 3,8-diazabicyclo[4.2.0]octane derivatives. researchgate.net
Elucidation of Molecular Mechanisms of Action at the Target Level
The molecular mechanism of action for ligands based on the this compound scaffold is intrinsically linked to their specific biological target.
Mechanism as Antibacterial Agents : For β-lactam-containing derivatives like the isomeric 5-oxa-1-azabicyclo[4.2.0]octane carboxylate, the mechanism involves covalent modification of the target enzyme. biosynth.com The strained amide bond of the β-lactam ring mimics the D-Ala-D-Ala peptide substrate of penicillin-binding proteins (PBPs). The bicyclic compound acts as a substrate, and upon binding to the active site, the nucleophilic serine residue attacks the carbonyl carbon of the β-lactam. This opens the ring and forms a stable, covalent acyl-enzyme intermediate, thereby inactivating the enzyme and halting cell wall biosynthesis. biosynth.com
Mechanism as Receptor Ligands : For derivatives targeting ligand-gated ion channels like nAChRs, the mechanism is non-covalent. Based on studies of analogous diazabicyclo[4.2.0]octanes, these ligands act as agonists, binding to the orthosteric site at the interface between α and β subunits. nih.gov This binding event mimics the action of the endogenous neurotransmitter acetylcholine, inducing a conformational change in the receptor that opens the ion channel and allows for the influx of cations like Na⁺ and Ca²⁺. nih.gov The precise interactions involve hydrogen bonds and cation-π interactions between the ligand and key amino acid residues in the receptor's binding pocket.
Mechanism as NAAA Inhibitors : For related azabicyclo[3.2.1]octane sulfonamides that inhibit NAAA, a non-covalent mechanism of action has been identified. acs.org These compounds likely bind to the active site of the enzyme, preventing the substrate from accessing the catalytic cysteine residue. Although a competitive activity-based protein profiling analysis was conducted, the possibility of binding to an allosteric site to induce a conformational change that prevents substrate interaction could not be completely ruled out. acs.org
Structure-Activity Relationship (SAR) Investigations for Target Engagement and Modulation
SAR studies are crucial for optimizing the potency and selectivity of ligands based on the this compound scaffold. While direct SAR data for this specific scaffold is sparse, extensive studies on its close analogs provide a predictive framework.
SAR for nAChR Agonists (from 3,8-diazabicyclo[4.2.0]octane analogs) : Quantitative structure-activity relationship (QSAR) studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed on 3,8-diazabicyclo[4.2.0]octane derivatives to understand the structural requirements for potent and selective α4β2 nAChR agonism. nih.govnih.gov
Electrostatic and Steric Fields : These studies revealed that both steric and electrostatic fields are critical for activity, with electrostatic interactions being particularly dominant. nih.gov
Substituent Effects : The models indicate that for high activity at the desired hα4β2 subtype and low activity at the hα3β4 subtype (to reduce side effects), specific substitutions are preferred. Favorable modifications include small groups at positions C₁, C₄, and on the R₁ substituent, a hydrogen atom at C₅, and a group capable of accepting negative charge at the C₆ position. nih.gov The presence of a pyridine (B92270) ring and specific substitutions on it are key determinants of potency. researchgate.net
SAR for NAAA Inhibitors (from azabicyclo[3.2.1]octane analogs) : Systematic SAR exploration of azabicyclo[3.2.1]octane sulfonamides has yielded key insights for NAAA inhibition. acs.orgnih.gov
Bicyclic Core : Constraining a flexible piperidine into the more rigid azabicyclo[3.2.1]octane core resulted in a significant (approx. 5-fold) boost in potency, demonstrating the benefit of the bicyclic scaffold. acs.org In contrast, ring contraction to an azetidine (B1206935) led to a complete loss of activity. nih.gov
Stereochemistry : The stereochemistry of substituents on the bicyclic core is critical. For example, an exo-configuration of a substituent on the azabicyclic system resulted in only modest micromolar efficacy, whereas the corresponding endo-configured compounds were significantly more potent. acs.org
Side Chains : Modifications to the side chains attached to the core have been used to fine-tune properties. For instance, incorporating an ethoxymethyl side chain on a pyrazine (B50134) ring was found to be an excellent compromise between reducing lipophilicity and maintaining high inhibitory activity against NAAA. acs.org
Table 2: Structure-Activity Relationship for NAAA Inhibition by Analogous Azabicyclo[3.2.1]octane Derivatives This table presents data for the related azabicyclo[3.2.1]octane scaffold to illustrate SAR principles.
| Compound ID | Core Scaffold Modification | h-NAAA IC₅₀ (µM) |
| Hit 1 | Piperidine | 1.09 |
| Analog 18 | Azetidine (Ring Contraction) | >50 (inactive) |
| Analog 19 | Acyclic (Ring Opening) | 4.29 |
| Analog 20 | Azabicyclo[3.2.1]octane (Rigid Core) | 0.23 |
| Analog 50 | Optimized Azabicyclo[3.2.1]octane | 0.042 |
Source: Data derived from SAR studies on NAAA inhibitors. acs.orgnih.gov
Applications of 2 Oxa 5 Azabicyclo 4.2.0 Octane in Specialized Chemical Fields
Utility as Chiral Building Blocks and Scaffolds in Complex Molecule Synthesis
The rigid framework of the 2-Oxa-5-azabicyclo[4.2.0]octane system makes it a valuable chiral building block for the synthesis of complex molecules. researchgate.net The defined stereochemistry of the bicyclic core allows for the controlled introduction of functionality, guiding the three-dimensional arrangement of substituents in the target molecule. This is particularly crucial in the synthesis of natural products and their analogues, where precise stereocontrol is often essential for biological activity.
Photochemical methods, such as the [2+2] photocycloaddition, have been employed to construct the bicyclo[4.2.0]octane core with a high degree of stereoselectivity. rsc.orgacs.org For instance, the photocycloaddition of 1,4-dihydropyridines with acrylonitrile (B1666552) leads to the formation of various cyano-substituted 2-azabicyclo[4.2.0]octane derivatives. rsc.org Subsequent chemical transformations can then be used to elaborate these intermediates into more complex structures. The ability to generate specific stereoisomers through these photochemical routes underscores the utility of this scaffold in asymmetric synthesis. rsc.org
Furthermore, the bicyclo[4.2.0]octane skeleton is a key structural feature in a number of biologically active natural products. researchgate.net Synthetic strategies targeting these complex molecules often rely on the early introduction of this core structure. For example, the total synthesis of compounds like merrilactone A has utilized a bicyclo[4.2.0]octane system, formed via ring-closing metathesis, as a key intermediate. acs.org
Potential in Catalysis or Materials Science
The unique structural and electronic properties of this compound and its derivatives suggest potential applications in catalysis and materials science. While direct catalytic applications of this specific heterocycle are not extensively documented, related bicyclic systems have shown promise. For instance, bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides have been demonstrated to undergo alternating ring-opening metathesis polymerization (AROMP) with cyclohexene, catalyzed by ruthenium complexes. nih.gov This process yields long, alternating polymers with well-defined structures. nih.gov The ability to precisely control polymer architecture is highly desirable for creating materials with tailored properties.
The strained nature of the bicyclo[4.2.0]octane ring system, particularly in unsaturated derivatives, can be harnessed for polymerization reactions. The thermal opening of related benzocyclobutene fragments to form reactive o-xylylenes is a known method for crosslinking polymers. mdpi.com This reactivity suggests that appropriately functionalized this compound monomers could potentially be used to create novel polymers with interesting thermal or mechanical properties. The incorporation of both oxygen and nitrogen heteroatoms could also influence the material's polarity, adhesion, and other characteristics.
Research into the polymerization of related 1-azabicyclo[4.2.0]octane (conidine) has been explored for creating biomedical materials. researchgate.net Cationic ring-opening polymerization of conidine with chiral amino acid esters as acylating agents has yielded optically active biopolymers. researchgate.net This suggests a potential pathway for developing functional polymers based on the this compound scaffold.
Development as Probes for Biological Pathway Elucidation in Research Tools
The constrained conformation of this compound can be advantageous in the design of molecular probes for studying biological pathways. By incorporating this rigid scaffold into a bioactive molecule, researchers can lock the molecule into a specific conformation. This can help to elucidate the specific three-dimensional structure required for interaction with a biological target, such as an enzyme or receptor.
While specific examples of this compound being used as a biological probe are not prevalent in the reviewed literature, the underlying principles are well-established in medicinal chemistry and chemical biology. For example, related azabicyclo[3.2.1]octane derivatives have been developed as potent and selective inhibitors of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in inflammatory processes. nih.gov The rigid bicyclic core in these inhibitors helps to orient the key interacting functional groups for optimal binding to the enzyme's active site.
The development of synthetic routes to functionalized 2-Oxa-5-azabicyclo[4.2.0]octanes is a critical step towards their use as research tools. Photochemical methods that allow for the stereoselective synthesis of these compounds are particularly valuable, as they can provide access to specific stereoisomers for biological evaluation. rsc.org This allows for a detailed investigation of the structure-activity relationship (SAR) and can provide insights into the topology of biological binding sites.
Bioisosteric Replacements in Medicinal Chemistry Lead Optimization
In the field of medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a key strategy in lead optimization. ijddd.com The this compound scaffold has the potential to serve as a bioisosteric replacement for other cyclic systems, such as piperidines or other bicyclic structures, in drug candidates. unipv.it Such replacements can lead to improved physicochemical properties, such as solubility, metabolic stability, and lipophilicity, which are critical for a compound's "drug-like" characteristics. acs.orgresearchgate.net
The rigid nature of the this compound core can be advantageous in several ways. It can reduce the entropic penalty upon binding to a biological target by pre-organizing the molecule in a bioactive conformation. This can lead to an increase in potency. Furthermore, the introduction of this novel scaffold can provide an opportunity to secure new intellectual property. acs.org
The exploration of bicyclic scaffolds as bioisosteres for aromatic rings is an active area of research. nih.govresearchgate.netcolab.ws While the this compound system itself is not a direct benzene (B151609) bioisostere, the principles of using rigid, three-dimensional structures to modulate drug properties are highly relevant. The synthesis of various functionalized bicyclo[m.n.k]alkane derivatives, including those with a bicyclo[4.2.0]heptane core, has been pursued to create building blocks for medicinal chemistry. researchgate.net The development of efficient synthetic methods for this compound derivatives will be crucial for their evaluation as valuable components in the design of new therapeutic agents.
Future Perspectives and Unexplored Research Challenges for 2 Oxa 5 Azabicyclo 4.2.0 Octane Chemistry
Development of Novel and Sustainable Synthetic Avenues
The construction of the strained 2-oxa-5-azabicyclo[4.2.0]octane ring system often requires specialized synthetic strategies. Current methods, such as the photochemical [2+2] cycloaddition of carbonyl compounds to dihydropyridinones, have proven effective but can be limited in scope and scalability. rsc.orgacs.org Future research will likely focus on creating more versatile and environmentally benign synthetic pathways.
Key areas for development include:
Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods is crucial for accessing specific stereoisomers of this compound derivatives, which is often a prerequisite for biological activity. acs.org This could involve the use of chiral catalysts to control the stereochemical outcome of the ring-forming reactions.
Flow Chemistry and Photochemistry: Integrating flow chemistry with photochemical methods could offer enhanced control over reaction parameters, improve safety, and facilitate the scale-up of synthetic processes. bris.ac.uk
Green Chemistry Approaches: The use of greener solvents, catalysts, and reagents will be a priority. smolecule.com This includes exploring biocatalytic methods and reactions that proceed under milder conditions with higher atom economy. A notable example is the use of microwave-assisted 1,3-dipolar additions, which can drastically reduce reaction times. smolecule.com
Advanced Computational Modeling for Predictive Reactivity and Property Design
Computational chemistry is poised to play an increasingly important role in understanding and predicting the behavior of this compound systems. whiterose.ac.uk The strained nature of the fused ring system imparts unique conformational and electronic properties that can be effectively studied using theoretical models.
Future computational efforts will likely focus on:
Predicting Reaction Outcomes: Quantum mechanical calculations can be employed to model reaction pathways, predict the regioselectivity and stereoselectivity of reactions, and identify potential side products. researchgate.net This can help in optimizing reaction conditions and designing more efficient synthetic routes.
Structure-Property Relationships: Computational methods can be used to correlate the three-dimensional structure of this compound derivatives with their physicochemical properties, such as solubility and lipophilicity. acs.org This information is vital for designing molecules with improved drug-like characteristics.
Virtual Screening and Ligand Design: Molecular docking and dynamics simulations can be used to predict the binding affinity of this compound-based compounds to biological targets, thereby guiding the design of new and more potent therapeutic agents. nih.govresearchgate.net
Integration into Emerging Chemical Technologies and Methodologies
The unique reactivity of the this compound scaffold makes it a candidate for integration into a variety of emerging chemical technologies.
Potential areas of application include:
Frustrated Lewis Pairs (FLPs): The inherent strain in the bicyclic system could be harnessed in the design of novel FLPs for metal-free catalysis, potentially enabling new types of chemical transformations. d-nb.info
Photoredox Catalysis: The photochemical reactivity of precursors to the this compound system suggests that photoredox catalysis could be a powerful tool for its synthesis and functionalization. acs.org
Diversity-Oriented Synthesis (DOS): The scaffold can serve as a starting point for DOS, a strategy aimed at creating structurally diverse small molecule libraries for high-throughput screening. core.ac.uk This could be achieved by exploiting the different reactive sites on the bicyclic core for further derivatization.
Addressing Stereochemical and Regiochemical Control Challenges in Complex Derivatizations
While the synthesis of the basic this compound core has been achieved, controlling the stereochemistry and regiochemistry during subsequent derivatization remains a significant challenge. rsc.org The non-planar, rigid structure of the scaffold can lead to complex steric and electronic effects that influence the outcome of reactions.
Future research will need to address:
Selective Functionalization: Developing methods for the selective functionalization of specific positions on the bicyclic ring system is crucial for creating a diverse range of analogues. This could involve the use of directing groups or highly selective catalysts.
Diastereoselective Reactions: For many applications, particularly in medicinal chemistry, it is essential to be able to synthesize single diastereomers. bris.ac.uk This requires a deep understanding of the factors that control the stereochemical outcome of reactions on this scaffold.
Ring-Opening and Rearrangement Reactions: The strained nature of the oxetane (B1205548) ring makes it susceptible to ring-opening reactions, which can be both a challenge and an opportunity for further synthetic transformations. acs.org Understanding and controlling these reactions will be key to unlocking the full synthetic potential of the scaffold.
Expanding the Scope of Biological Target Exploration through Scaffold Diversity
The this compound scaffold holds promise as a novel framework for the design of biologically active molecules. mdpi.comresearchgate.net Its rigid, three-dimensional structure is a desirable feature for creating ligands that can bind to specific biological targets with high affinity and selectivity.
Future efforts in this area will focus on:
Scaffold Hopping and Bioisosteric Replacement: The this compound core can be used as a bioisostere for other known pharmacophores, potentially leading to the discovery of new drugs with improved properties. researchgate.net
Library Synthesis and Screening: The synthesis of libraries of diverse this compound derivatives will be essential for exploring a wide range of biological targets. nih.gov
Target Identification: Once biologically active compounds are identified, further studies will be needed to determine their specific molecular targets and mechanisms of action.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-Oxa-5-azabicyclo[4.2.0]octane, and how can reaction conditions be optimized for yield?
- Methodology : Synthesis often involves cycloaddition or ring-closing metathesis. For example, derivatives like 7-((2-nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane are synthesized via sulfonylation of the parent bicyclic amine under anhydrous conditions, followed by purification via column chromatography . Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C) to minimize side reactions. Monitoring by TLC and NMR ensures intermediate stability.
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar bicyclic compounds?
- Methodology :
- NMR : The oxygen and nitrogen atoms in the bicyclic framework create distinct splitting patterns. For instance, the -NMR of this compound derivatives shows characteristic coupling between protons at bridgehead positions (e.g., δ 3.2–4.0 ppm for oxa- and aza-moieties) .
- IR : Stretching frequencies for C-O (1050–1150 cm) and N-H (3300–3500 cm) bonds help differentiate it from purely carbocyclic analogs .
Q. What computational methods are suitable for predicting the stability and reactivity of this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model ring strain and electron distribution. For example, studies on 3,7-diazabicyclo[4.2.0]octane reveal that substituents at the nitrogen atoms significantly affect stability via hyperconjugation . Software like Gaussian or ORCA is recommended for energy minimization and transition-state analysis.
Advanced Research Questions
Q. How do stereochemical variations in this compound derivatives influence their biological activity?
- Methodology : Stereochemistry is resolved via X-ray crystallography (e.g., the crystal structure of 1,3,5,7-tetraphenyl-8-(N-phenylformamido)-2-oxa-5-azabicyclo[4.2.0]oct-3-en-7-yl benzoate confirms spatial arrangement ). Biological assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) reveal that axial vs. equatorial substituent orientation alters binding affinity to targets like nicotinic acetylcholine receptors .
Q. What strategies mitigate data contradictions in structure-activity relationship (SAR) studies of this compound analogs?
- Methodology :
- Standardization : Use consistent purity criteria (≥95% by HPLC) and solvent systems for biological testing .
- Cross-validation : Compare results across multiple assays (e.g., in vitro vs. in silico). For instance, discrepancies in reported IC values for nAChR ligands may arise from variations in cell lines (HEK293 vs. SH-SY5Y) .
- Meta-analysis : Aggregate data from PubChem and EPA DSSTox to identify outliers .
Q. How can reaction pathways for functionalizing this compound be designed to avoid ring-opening or decomposition?
- Methodology :
- Protecting groups : Use Boc (tert-butoxycarbonyl) or Fmoc to shield reactive amines during alkylation or acylation .
- Mild conditions : Employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) at low temperatures (≤40°C) to preserve the bicyclic core .
- In situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediates prone to ring strain-induced cleavage .
Q. What role does this compound play in developing novel heterocyclic drug scaffolds?
- Methodology : The compound’s rigid structure serves as a conformational constraint in drug design. For example, its analogs show promise as orexin receptor antagonists. Key steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
